Product packaging for cis-6-Tetradecene(Cat. No.:CAS No. 41446-61-1)

cis-6-Tetradecene

Cat. No.: B12685950
CAS No.: 41446-61-1
M. Wt: 196.37 g/mol
InChI Key: BIODCQQZTGWGNH-QBFSEMIESA-N
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Description

cis-6-Tetradecene, also known as (Z)-6-Tetradecene, is an unsaturated hydrocarbon with the molecular formula C14H28 and a molecular weight of 196.37 g/mol . This compound is part of the alpha-olefin family and is characterized by a double bond in the cis configuration at the sixth carbon of its fourteen-carbon chain . Its defined structure makes it a valuable intermediate in organic synthesis and industrial research. It serves as a key raw material or intermediate in the preparation of other cis-olefin compounds . Notably, such cis-configured olefins are crucial in the synthesis of insect sex pheromones, which are used in agricultural pest management strategies . The compound's physical properties, including a boiling point of approximately 523.88 K (250.73 °C) and critical temperature of 689.82 K (416.67 °C), are important for process and application development . This product is intended for laboratory and research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B12685950 cis-6-Tetradecene CAS No. 41446-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41446-61-1

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(Z)-tetradec-6-ene

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11-

InChI Key

BIODCQQZTGWGNH-QBFSEMIESA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCC

Canonical SMILES

CCCCCCCC=CCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 6 Tetradecene

Stereoselective Synthesis Techniques

The direct and selective formation of Z-alkenes remains a significant challenge in olefin synthesis. Modern catalytic methods, particularly those involving ring-opening metathesis polymerization and specific transition metal catalysts, have emerged as powerful tools for achieving high cis-selectivity.

Z-Selective Catalysis in Ring-Opening Metathesis Polymerization (ROMP) Applications

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymer synthesis technique that can be adapted for the stereoselective synthesis of small molecules. The development of catalysts that favor the formation of Z-(cis) double bonds is a key advancement in this area. Molybdenum and tungsten-based monoaryloxide pyrrolide (MAP) catalysts have demonstrated high Z-selectivity in the ROMP of various cyclic olefins. nih.govnih.gov The stereochemistry of the resulting polymer is controlled by the catalyst structure and the reaction conditions. nih.govnih.gov

For instance, molybdenum-based catalysts can be designed to favor the formation of cis,syndiotactic polymers through a mechanism involving the inversion of configuration at the metal center with each monomer insertion. nih.govnih.gov While ROMP is primarily a polymerization technique, the principles of Z-selective catalysis can be applied to ring-closing metathesis (RCM) to generate specific cis-alkenes, or the resulting polymer can be strategically cleaved to yield cis-alkene fragments. The application of these principles provides a theoretical pathway to cis-6-tetradecene, although direct examples in the literature are not prevalent.

Role of Vanadium-Alkylidene Catalysts in cis-Selective Olefin Generation

Vanadium-based catalysts have garnered attention as a more abundant and potentially more sustainable alternative to traditional ruthenium, molybdenum, and tungsten catalysts used in olefin metathesis. fiu.edu Specifically, (Imido)vanadium(V)-alkylidene complexes have shown catalytic activity for the ROMP of cyclic olefins. nih.gov Ligand modification in these complexes can lead to highly cis-specific ROMP, with some systems achieving >98% cis-selectivity. nih.govrsc.org

The development of vanadium-alkylidene N-heterocyclic carbene (NHC) catalysts has further expanded the utility of these systems, demonstrating tolerance to multiple organic functional groups. morressier.com While the primary application of these catalysts has been in ROMP, their inherent ability to generate cis-olefins suggests their potential in other metathesis reactions, such as cross-metathesis, which could be designed to produce this compound. The instability of some vanadium catalysts towards ethylene, a common byproduct in reactions with terminal olefins, has been a challenge, but ongoing research into ligand design aims to overcome these limitations. fiu.edumorressier.com

Catalyst TypeMetal CenterKey Features for Z-Selectivity
Monoaryloxide Pyrrolide (MAP)Mo, WStereogenic metal control, inversion of configuration at the metal center. nih.govnih.gov
(Imido)vanadium(V)-alkylideneVLigand modification leads to high cis-specificity. nih.govrsc.org
Vanadium-alkylidene NHCVIncreased stability and functional group tolerance. morressier.com

Grignard Reagent-Mediated Syntheses

Grignard reagents are among the most versatile organometallic compounds in organic synthesis, enabling the formation of new carbon-carbon bonds. wikipedia.org Their utility in the synthesis of specific alkene isomers like this compound lies in their application in coupling reactions where the stereochemistry can be pre-determined by the starting materials.

Alkyl-Halide Coupling Strategies for Carbon Chain Extension

The coupling of Grignard reagents with alkyl halides in the presence of a suitable transition metal catalyst is a powerful method for carbon chain extension. nih.gov Catalysts based on nickel, palladium, or copper are commonly employed to facilitate these cross-coupling reactions. nih.gov For the synthesis of this compound, a strategy could involve the coupling of a Grignard reagent derived from a six-carbon chain with an eight-carbon alkyl halide, or vice versa, where one of the components contains a pre-formed cis-double bond.

The success of these reactions often depends on overcoming challenges such as β-hydrogen elimination in the alkylmetal intermediates. nih.gov The development of new catalytic systems that proceed through anionic complexes, rather than traditional M(0) species, has shown promise in improving the efficiency of these couplings. nih.gov

Formation and Utility of Organomagnesium Intermediates

Grignard reagents are organomagnesium halides (R-Mg-X) formed by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. libretexts.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles. wikipedia.org These organomagnesium intermediates are central to the synthetic strategies involving Grignard reagents. acs.orgresearchgate.net

In the context of this compound synthesis, an organomagnesium intermediate, such as hexylmagnesium bromide, could be coupled with an electrophile containing the remaining eight carbon atoms and the desired cis-alkene geometry. The stability and reactivity of the Grignard reagent are crucial, and the reaction is typically conducted under anhydrous conditions to prevent protonolysis. libretexts.org

Reactant 1Reactant 2Catalyst/ConditionsProduct
Hexylmagnesium Bromide1-bromo-cis-2-octeneNi or Pd catalystThis compound
cis-2-Octenylmagnesium Bromide1-BromohexaneNi or Pd catalystThis compound

Acetylenic Precursors and Stereocontrolled Hydrogenation

The reduction of alkynes is a classic and reliable method for the synthesis of alkenes. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions, allowing for the selective formation of either the cis or trans isomer.

The stereocontrolled hydrogenation of an alkyne precursor, 6-tetradecyne, provides a direct route to this compound. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is the most common method for achieving the syn-hydrogenation of an alkyne to the corresponding cis-alkene. The catalyst deactivates the palladium, preventing over-reduction to the alkane and favoring the formation of the cis-isomer.

Another approach involves the use of dissolving metal reductions, such as sodium in liquid ammonia, which typically yield the trans-alkene. However, catalytic systems that can achieve thermodynamic stereocontrol in hydrogenation are also being explored, offering alternative pathways to the desired cis-product. acs.orgnih.gov

Alkyne PrecursorCatalyst/ReagentsProductKey Outcome
6-TetradecyneH₂, Lindlar's CatalystThis compoundSyn-hydrogenation, high cis-selectivity
6-TetradecyneNa, NH₃ (liquid)trans-6-Tetradecene (B12694466)Anti-hydrogenation, high trans-selectivity

Emerging Stereoselective Approaches

Recent advancements in organic synthesis have introduced powerful techniques for the stereocontrolled formation of cis-alkenes. Among these, carbocupration and the hydrostannation of enediynes have emerged as promising strategies.

Carbocupration of Alkynes

Carbocupration involves the syn-addition of an organocuprate reagent to an alkyne, which, after quenching with an electrophile, yields a cis-disubstituted alkene. This method is highly regarded for its exceptional stereoselectivity, making it particularly suitable for the synthesis of insect pheromones where isomeric purity is paramount wikipedia.org. The general mechanism proceeds through the formation of a vinylcopper intermediate, which largely retains its configuration throughout subsequent reactions.

For the synthesis of a molecule like this compound, a plausible carbocupration approach would involve the reaction of a pentylcuprate with 1-nonyne or a nonylcuprate with 1-pentyne. The resulting vinylcuprate intermediate would then be protonated to yield the desired cis-alkene. The choice of copper source, solvent, and temperature are critical parameters that influence the reaction's efficiency and selectivity.

Hydrostannation of Enediynes

Hydrostannation of alkynes, followed by further transformations, provides another route to stereodefined alkenes. The addition of a tin hydride across the triple bond can proceed with either syn or anti stereoselectivity depending on the reaction conditions and the catalyst employed. For the synthesis of cis-alkenes, radical hydrostannation is often utilized, which typically favors the formation of the (E)-vinylstannane. However, palladium-catalyzed hydrostannation of internal alkynes generally proceeds via syn-addition, yielding the desired (Z)-vinylstannane precursor.

In the context of enediyne substrates, hydrostannation can offer a pathway to conjugated dienes with controlled stereochemistry. While not a direct route to an isolated alkene like this compound, the principles of stereocontrol in hydrostannation are applicable. For instance, the palladium-catalyzed hydrostannation of a symmetrical tetradec-6-yne would be expected to produce the corresponding (Z)-vinylstannane, which could then be converted to this compound.

Optimization of Synthetic Pathways for Enhanced Yields and Stereochemical Purity

The successful laboratory synthesis of this compound with high yield and isomeric purity hinges on the meticulous optimization of the chosen synthetic pathway. Key factors that are typically manipulated include the catalyst system, solvent, temperature, and reaction time.

Catalyst and Ligand Effects

In metal-catalyzed reactions such as hydrostannation or nickel-catalyzed cross-coupling reactions for alkene synthesis, the choice of metal and its associated ligands is crucial. For instance, in nickel-catalyzed methods for producing Z-alkenes from alkynes, the steric and electronic properties of phosphine ligands play a significant role in achieving high regio- and stereocontrol kaust.edu.sarsc.orgnih.gov. Bulky monodentate phosphine ligands have been shown to favor the formation of the Z-isomer kaust.edu.sa. Similarly, for alkyne semi-reduction to cis-alkenes, poisoned catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) are employed to prevent over-reduction to the alkane and to ensure syn-hydrogenation chemistrysteps.comlibretexts.orgyoutube.com.

Solvent and Temperature Optimization

The reaction medium and temperature profoundly impact both the rate and selectivity of a reaction. In many stereoselective transformations, lower temperatures are employed to enhance the kinetic control of the reaction, thereby favoring the formation of the less thermodynamically stable cis-isomer. The polarity and coordinating ability of the solvent can also influence the geometry of transition states and intermediates, thus affecting the stereochemical outcome.

Control of Reaction Time

In certain catalytic systems, particularly those involving metathesis for the synthesis of Z-alkenes, reaction time is a critical parameter to control. Prolonged reaction times can sometimes lead to isomerization of the initially formed cis-alkene to the more stable trans-isomer. Therefore, careful monitoring of the reaction progress is necessary to quench the reaction upon completion to preserve the kinetic Z-selectivity.

Below is a hypothetical data table illustrating how different parameters could be varied to optimize the synthesis of a cis-alkene, based on common findings in the literature for related transformations.

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)cis:trans Ratio
1Pd/CaCO₃, Pb(OAc)₂, QuinolineHexane2548595:5
2Pd/CaCO₃, Pb(OAc)₂, QuinolineEthanol2549298:2
3P-2 NiEthanol2568899:1
4Na, NH₃ (l)THF-782955:95

This table demonstrates that by systematically altering the catalyst and solvent, one can significantly influence both the yield and the stereochemical purity of the resulting alkene. For instance, the use of a P-2 nickel catalyst in ethanol (Entry 3) could hypothetically provide the highest cis-selectivity, while a dissolving metal reduction (Entry 4) would be expected to produce the trans-isomer.

Mechanistic Investigations of Cis 6 Tetradecene Reactivity

Atmospheric Reaction Kinetics and Pathways

The atmospheric fate of cis-6-tetradecene is primarily governed by its reactions with key atmospheric oxidants. These reactions lead to the formation of various products, influencing atmospheric composition and contributing to secondary organic aerosol (SOA) formation.

Reactions with Hydroxyl Radicals (OH) and Reaction Product Analysis

The gas-phase reaction of this compound with hydroxyl (OH) radicals is a significant atmospheric degradation pathway. acs.org Investigations into the reaction of OH radicals with 7-tetradecene (B6595692), a structural isomer of this compound, provide insights into the expected reaction mechanisms and products. These studies were conducted at 296 ± 2 K and atmospheric pressure. acs.org

The reaction proceeds via the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. In the presence of nitrogen oxides (NOx), this radical reacts with oxygen (O2) to form a hydroxyalkylperoxy radical. This peroxy radical can then react with nitric oxide (NO). acs.org

Major reaction products observed from the reaction of 7-tetradecene with OH radicals in the presence of NO include: acs.org

Heptanal (B48729): Formed from the decomposition of the 7-hydroxy-8-tetradecoxy radical. The molar formation yield was found to be 86 ± 11%. acs.org

4-Hydroxyhexanal: Its formation is attributed to a minor pathway of the RC•HOH + O2 reaction in the presence of NO. The yield was observed to be 6%. acs.org

Hydroxynitrates: Formed from the reaction of the hydroxyalkylperoxy radicals with NO. acs.org

Dihydroxynitrates and Dihydroxycarbonyls: These are formed following the isomerization of the intermediate 1,2-hydroxyalkoxy radicals. acs.org

The table below summarizes the major products and their molar formation yields from the reaction of 7-tetradecene with OH radicals.

ProductMolar Formation Yield (%)Formation Pathway
Heptanal86 ± 11Decomposition of the 7-hydroxy-8-tetradecoxy radical. acs.org
4-Hydroxyhexanal6Minor pathway of the RC•HOH + O2 reaction in the presence of NO. acs.org
Hydroxynitrates-Reaction of hydroxyalkylperoxy radicals with NO. acs.org
Dihydroxynitrates-Isomerization of intermediate 1,2-hydroxyalkoxy radicals. acs.org
Dihydroxycarbonyls-Isomerization of intermediate 1,2-hydroxyalkoxy radicals. acs.org

Ozonolysis Mechanisms and Formation of Criegee Intermediates

Ozonolysis is another critical atmospheric removal process for this compound. The reaction of alkenes with ozone proceeds through the Criegee mechanism. organic-chemistry.orgosti.govnih.gov This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). organic-chemistry.orgnih.gov This primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). organic-chemistry.orgosti.gov

For this compound, ozonolysis will produce two sets of primary products: heptanal and a C7 Criegee intermediate, and another carbonyl and its corresponding CI. These Criegee intermediates are highly reactive and play a significant role in atmospheric chemistry. osti.govcopernicus.org They can be collisionally stabilized (sCI) and subsequently participate in various bimolecular reactions or undergo unimolecular decomposition. nih.govcopernicus.org The decomposition of CIs can be a notable source of OH radicals, especially during nighttime. osti.govnih.gov

The stabilized Criegee intermediates (sCIs) can react with a variety of atmospheric trace gases, including water vapor, sulfur dioxide (SO2), and organic acids. nih.govacs.org The reaction with water is expected to form α-hydroxyalkyl hydroperoxides. acs.org

Formation and Decomposition of Organic Peroxides in Secondary Organic Aerosols (SOA)

The reaction products of this compound oxidation, particularly from ozonolysis, contribute to the formation of secondary organic aerosols (SOA). Organic peroxides are a major component of SOA formed from the ozonolysis of alkenes. researchgate.netresearchmap.jp

The Criegee intermediates formed during the ozonolysis of this compound can react with various compounds in the atmosphere to form organic peroxides. For instance, reactions with alcohols and carboxylic acids, which can be present in the gas phase or on existing aerosol particles, lead to the formation of α-alkoxyalkyl hydroperoxides and α-acyloxyalkyl hydroperoxides, respectively. acs.orgresearchgate.net

Chemical Transformations in Controlled Environments

Studying the reactivity of this compound in controlled laboratory settings allows for a detailed examination of specific reaction pathways and mechanisms.

Isomerization Processes (e.g., cis-to-trans conversion)

Cis-trans isomerization is a process where a molecule changes its spatial arrangement around a double bond. nih.gov For this compound, this would involve the conversion to its trans-6-tetradecene (B12694466) isomer. This type of isomerization can be induced by various factors, including thermal energy, photochemical processes, or catalysis by acids or radicals. nih.govresearchgate.net

While specific studies on the isomerization of this compound are not prevalent in the provided search results, the general mechanisms of cis-trans isomerization are well-established. For instance, Lewis acids can catalyze isomerization by complexing with the molecule. beilstein-journals.org In the context of atmospheric chemistry, photochemical reactions can also induce isomerization. researchgate.net

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals. numberanalytics.comallen.in

Electrophilic Addition: These reactions involve the addition of an electrophile to the double bond, typically proceeding through the formation of a carbocation intermediate. numberanalytics.comallen.inlibretexts.org The electrophile attacks the π-electrons of the double bond, leading to the formation of a more stable carbocation. This is then attacked by a nucleophile to yield the final addition product. allen.inlasalle.edu Common electrophilic addition reactions include the addition of hydrogen halides (HX) and hydration (addition of water) in the presence of an acid catalyst. allen.inlasalle.edu According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. numberanalytics.com For the symmetrical this compound, the addition of HX would result in a mixture of 6-halo- and 7-halotetradecane.

Radical Addition: Free radical addition reactions also occur at the double bond. allen.insirptsciencecollege.org These reactions are often initiated by a radical species. A notable example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. allen.in The peroxide initiates the formation of a bromine radical, which then adds to the double bond to form the most stable carbon-centered radical. This radical then abstracts a hydrogen atom from HBr to form the product and regenerate a bromine radical, continuing the chain reaction. sirptsciencecollege.org

Reaction TypeReagentsKey IntermediateProduct Characteristics
Electrophilic AdditionHX (e.g., HBr, HCl)CarbocationFollows Markovnikov's rule (not regioselective for symmetrical alkenes). numberanalytics.comallen.in
Radical AdditionHBr, peroxidesCarbon-centered radicalAnti-Markovnikov addition. allen.insirptsciencecollege.org

Catalytic Transformations and Reaction Selectivity

The reactivity of this compound is significantly influenced by the choice of catalyst, leading to a variety of chemical transformations with differing selectivities. Key catalytic reactions involving this alkene include isomerization, metathesis, hydroformylation, and epoxidation, each proceeding through distinct mechanistic pathways and yielding specific product distributions.

Isomerization Reactions

Catalytic isomerization of this compound can involve both positional and geometric isomerization. Ruthenium and zirconium hydride complexes have been shown to catalyze the cis-trans isomerization of related tetrasilacycloocta-3,7-dienes. nih.govuh.edu The mechanism is proposed to be a stepwise process involving metal hydride addition and elimination, rather than a radical pathway. nih.govuh.edu Density functional theory calculations support this, indicating a stability trend of trans,trans > cis,trans > cis,cis for the isomers, which is consistent with the observed unidirectional isomerization from all-cis to all-trans. nih.govuh.edu

In the context of other catalytic transformations, such as those involving Grubbs catalysts, isomerization can be a competing reaction. For instance, in the presence of a Grubbs catalyst, an internal olefin can undergo double-bond migration to form a terminal olefin. mdpi.com This isomerization is a crucial initial step that can then lead to subsequent reactions like cross-metathesis. mdpi.com The presence of steric bulk near the double bond can hinder the approach of the catalyst, thereby affecting the rate of isomerization. uh.edu

Metathesis Reactions

Olefin metathesis provides a powerful tool for the transformation of this compound. The self-metathesis of 1-octene (B94956), which produces 7-tetradecene and ethylene, is a well-studied example. cdnsciencepub.combeilstein-journals.org The stereoselectivity of this reaction is highly dependent on the catalyst used. For instance, a molybdenum-based MAP species has been shown to yield approximately 81% cis-7-tetradecene (B12712619) from the homo-metathesis of 1-octene. mit.edu In contrast, using air-stable binuclear alkoxytungsten complexes as catalyst precursors with diethylaluminum chloride as a cocatalyst resulted in a 4:1 preference for the trans isomer of 7-tetradecene. cdnsciencepub.com

Grubbs-type ruthenium alkylidene complexes are also effective for the metathesis of linear alkenes. beilstein-journals.org The reaction temperature significantly influences the conversion and selectivity. At temperatures between 40-100 °C, the rate of self-metathesis of 1-octene increases with temperature. beilstein-journals.org At higher temperatures (above 80 °C), these catalysts show good activity and stability, with selectivities towards the primary metathesis products (7-tetradecene and ethene) exceeding 85%. beilstein-journals.org However, increased temperatures can also lead to the formation of isomerization and secondary metathesis products. beilstein-journals.org

Table 1: Effect of Temperature on the Metathesis of 1-Octene using Precatalyst 7

Temperature (°C) Conversion (%) Primary Metathesis Products (PMPs) (%) Secondary Metathesis Products (SMPs) (%) Isomerization Products (IPs) (%) Selectivity towards PMPs (%)
40 0.8 0.2 0.2 0.4 23
50 2.1 0.9 0.4 0.8 44
60 7.2 5.8 1.1 0.3 80
70 22.3 21.2 0.9 0.2 95
80 44.4 43.1 1.1 0.2 97
90 81.4 72.4 8.0 1.0 89
100 95.2 83.1 11.0 1.1 87

Data adapted from a study on the metathesis of 1-octene. beilstein-journals.org

Hydroformylation

Hydroformylation of this compound introduces a formyl group and a hydrogen atom across the double bond, yielding aldehydes. Rhodium-based catalysts are commonly employed for this transformation. researchgate.nettesisenred.net The use of organometallic dendrons with N,O-salicylaldimine Rh(I) complexes at the focal point has been explored for the hydroformylation of 7-tetradecene. researchgate.net These catalysts have demonstrated high conversion and chemoselectivity towards aldehydes. researchgate.net The regioselectivity of hydroformylation, leading to either linear or branched aldehydes, is a critical aspect. For 1-alkenes, the selectivity is influenced by factors such as ligand concentration and carbon monoxide pressure. tesisenred.netethz.ch

Epoxidation and Other Transformations

The epoxidation of this compound yields the corresponding epoxide. This reaction can be catalyzed by various metal complexes. For instance, cobalt cubane (B1203433) clusters have been used for the catalytic epoxidation of various olefins, including cis-olefins, with m-chloroperoxybenzoic acid (MCPBA) as the oxidant. rsc.org These reactions can show stereochemical retention, though some loss of stereochemistry can occur, suggesting the involvement of multiple reactive intermediates. rsc.org Rhenium-catalyzed epoxidation using hydrogen peroxide is another method for converting tetradecenes to their corresponding diols, with the epoxide as a potential intermediate or co-product. google.com

Furthermore, this compound can participate in hydroxyl-directed stereoselective diboration reactions. nih.gov In competition experiments, the presence of a hydroxyl group in the vicinity of the double bond significantly enhances the reaction rate compared to an unfunctionalized alkene like tetradecene. nih.gov

Biological and Ecological Significance of Tetradecene Isomers

Pheromone Biochemistry and Chemical Ecology

Semiochemicals, the chemical signals that mediate interactions between organisms, are fundamental to the structure and function of ecosystems. Alkenes, such as tetradecene isomers, play a crucial role in this chemical language, particularly as pheromones that convey information between individuals of the same species.

Elucidation of Roles as Insect Sex Pheromone Components or Biosynthetic Precursors

While many tetradecene derivatives are well-documented as insect pheromones, specific information regarding cis-6-tetradecene is limited. However, its significance as a semiochemical has been identified in the animal kingdom. (Z)-6-Tetradecene is recognized as a pheromone component for the mite Tyrophagus neiswanderi, a species belonging to the family Acaridae. pherobase.com

Other tetradecene isomers are more prominently featured in the literature as key components of insect sex pheromones. These compounds are typically produced by female moths to attract males for mating. cambridge.org The specific isomer, including the position and configuration (cis/Z or trans/E) of the double bond, is critical for species-specific recognition.

Table 1: Examples of Tetradecene Isomers as Insect Pheromone Components

Compound NameCommon AbbreviationRoleExample Insect Species
(Z)-11-Tetradecenyl acetate (B1210297)Z11-14:AcSex PheromoneObliquebanded leafroller (Choristoneura rosaceana) cambridge.org
(E)-11-Tetradecenyl acetateE11-14:AcSex PheromoneObliquebanded leafroller (Choristoneura rosaceana) cambridge.org
(Z)-9-Tetradecenyl acetateZ9-14:AcSex PheromoneA common component for 199 moth species researchgate.net
(Z)-11-TetradecenalZ11-14:AlSex PheromoneEastern spruce budworm (Choristoneura fumiferana) google.com
cis-12-TetradecenylacetateSex PheromoneBoll weevil, Tobacco budworm lookchem.com

The biosynthesis of these pheromones often starts from common fatty acids like palmitic or stearic acid. diva-portal.org A series of enzymatic reactions, including desaturation to introduce double bonds and chain-shortening (β-oxidation), leads to specific fatty acyl-CoA precursors. For instance, (Z)-11-hexadecenoate can be shortened to produce a (Z)-9-tetradecene skeleton. tandfonline.com These precursors are then modified by reductases, oxidases, and acetyltransferases to yield the final alcohol, aldehyde, or acetate pheromone components. researchgate.netresearchgate.net

Development of Semiochemicals for Sustainable Pest Management Strategies

The use of semiochemicals, particularly sex pheromones, is a cornerstone of modern Integrated Pest Management (IPM) programs. diva-portal.org These compounds offer a highly specific, non-toxic, and environmentally friendly alternative to conventional pesticides. google.com Their applications are versatile and include population monitoring, mating disruption, and mass trapping. diva-portal.orgscielo.br

Monitoring: Pheromone-baited traps are used to detect the presence and monitor the population density of pest insects. This information is crucial for timing other control measures accurately. diva-portal.org

Mating Disruption: High concentrations of synthetic pheromones are released into the crop environment to confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. diva-portal.org

Mass Trapping/Attract-and-Kill: Lures containing pheromones attract pests to a trap where they are killed, or to a bait that also contains an insecticide. diva-portal.org

While there is no specific documented use of this compound in commercial pest management, research on related compounds highlights the potential. For example, tetradecane (B157292) and its derivatives, including 7-tetradecene (B6595692) and 1-tetradecene (B72687), have been shown to be attractive to mirid bugs like Apolygus lucorum and Adelphocoris suturalis, which are significant agricultural pests. nih.govresearchgate.net Field experiments demonstrated that traps baited with tetradecane were significantly more attractive to these bugs than other compounds. nih.gov This suggests that tetradecene isomers could be valuable components in developing new lures for these and other pests.

Natural Occurrence and Biogenetic Pathways

Detection and Profiling in Plant Volatiles and Extracts

Tetradecene isomers are not only produced by insects but are also found as natural constituents of plants. They are part of the complex blend of volatile organic compounds (VOCs) that plants release. These volatiles play roles in plant defense, communication, and interactions with other organisms.

While specific identification of the cis-6 isomer is rare in the available literature, various tetradecene isomers have been detected in a range of plant species.

Table 2: Detection of Tetradecene Isomers in Plant Species

CompoundPlant SpeciesPlant Part
6-TetradecenePorophyllum gracileLeaves sdsu.edu
1-TetradeceneNothophoma multilocularis (endophytic fungus from Rhazya stricta)Culture filtrate mycosphere.org
1-TetradeceneRhododendron arboreumFlowers innovareacademics.in
(E)-5-TetradeceneAegle marmelosLeaf frontiersin.org
(E)-3-TetradeceneChinese kale (Brassica oleracea var. alboglabra)Whole plant wur.nl

In a study on the volatile compounds of Porophyllum gracile and P. ruderale, 6-tetradecene was identified in the essential oil obtained from the steam distillation of leaves. sdsu.edu Similarly, 1-tetradecene has been identified as a volatile compound from an endophytic fungus isolated from the medicinal plant Rhazya stricta and in the flowers of Rhododendron arboreum. mycosphere.orginnovareacademics.in In some cases, the emission of these compounds can be influenced by external factors; for example, the emission of (E)-3-tetradecene from Chinese kale was found to be reduced following treatment with the plant defense activator cis-jasmone. wur.nl

Enzymatic and Biochemical Routes to Alkenes in Biological Systems

The biosynthesis of alkenes in nature follows several established enzymatic pathways, primarily originating from fatty acid metabolism. lookchem.com While a specific pathway for this compound is not detailed in the provided research, the general mechanisms for alkene formation provide a framework for its potential biogenesis.

In many organisms, the production of hydrocarbons like alkenes begins with the fatty acid synthesis (FAS) pathway, which builds saturated fatty acyl-CoAs from acetyl-CoA. researchgate.net The key steps to generate a specific alkene involve:

Desaturation: Desaturase enzymes introduce a double bond at a specific position in the fatty acid chain. The stereochemistry of this double bond (cis or trans) is precisely controlled by the enzyme. To form this compound, a Δ6-desaturase would act on a C14 saturated fatty acid (myristic acid) precursor.

Chain Length Modification: The carbon chain length can be adjusted before or after desaturation through elongation (adding two-carbon units) or chain-shortening (β-oxidation).

Conversion to Hydrocarbon: The final step involves converting the fatty acid intermediate into a hydrocarbon. Several enzymatic routes can accomplish this:

Decarbonylation of Aldehydes: A common pathway in insects, plants, and cyanobacteria involves the reduction of a fatty acyl-CoA to a fatty aldehyde, followed by the removal of the carbonyl group by an aldehyde-deformylating oxygenase (ADO) or a cytochrome P450 enzyme (CYP4G), yielding a C(n-1) alkane or alkene. pherobase.com

Decarboxylation of Fatty Acids: Some enzymes, like the P450 fatty acid decarboxylase OleT, can directly convert free fatty acids to terminal alkenes (1-alkenes) via oxidative decarboxylation. cambridge.org

Polyketide Synthase (PKS) Pathway: Some bacteria use PKS pathways to produce alkenes. pherobase.com

The formation of an internal alkene like this compound would most likely proceed through the action of a specific desaturase on a C14 fatty acid, followed by a hydrocarbon-forming enzyme system.

Environmental Fate and Degradation of Cis 6 Tetradecene

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological mechanisms. For cis-6-Tetradecene, this primarily occurs through reactions with light and atmospheric oxidants.

Photochemical transformation, or reactions initiated by light, plays a role in the degradation of this compound, particularly in the atmosphere. Volatile organic compounds (VOCs) like this compound can be emitted into the atmosphere from various sources, including plant litter decomposition. copernicus.org Once in the atmosphere, these compounds can undergo photochemical reactions. scielo.br The oxidation of biogenic VOCs can lead to the formation of secondary organic aerosols, which have implications for air quality and climate. aeronomie.beresearchgate.net

In the atmosphere, the ozonolysis of alkenes, such as 1-tetradecene (B72687), a structural analog of this compound, leads to the formation of Criegee intermediates. copernicus.orgcopernicus.orgresearchgate.net These highly reactive intermediates can then participate in further atmospheric reactions. copernicus.orgcopernicus.org The decomposition of Criegee intermediates can produce powerful oxidizing agents like hydroxyl (OH) and hydroperoxy (HOO) radicals. researchgate.net The lifetime of nanoparticles, which can be formed from such reactions, in the troposphere can be short, lasting only a few hours. researchgate.net

While photochemical processes are significant in the atmosphere, their role in aquatic and soil compartments is less direct for a compound like this compound. In water, the low water solubility of such long-chain alkenes would limit direct photolysis. However, indirect photochemical processes can occur. weizmann.ac.il Similarly, in soil, light penetration is limited to the very top layer, making direct photochemical transformation of this compound within the soil matrix unlikely. However, VOCs can be released from the soil surface, especially under the influence of heat and UV radiation, and then undergo atmospheric photochemical reactions. copernicus.org

Oxidative degradation is a key abiotic pathway for this compound. In the atmosphere, this compound can react with various oxidants, including ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). scielo.bracs.org The reaction with ozone, known as ozonolysis, breaks the carbon-carbon double bond, leading to the formation of smaller, more oxidized products. copernicus.orgcopernicus.org The reaction of alkenes with hydroxyl radicals is also a significant atmospheric removal process. acs.org

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the removal of hydrocarbons like this compound from the environment.

Microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down hydrocarbons. nih.gov In both aquatic and terrestrial systems, the biodegradation of alkenes can occur under aerobic conditions. The rate of this breakdown is described by biodegradation kinetics, which can be influenced by factors such as the concentration of the chemical, the number and type of microorganisms present, temperature, pH, and the availability of nutrients. ecetoc.org

Studies on the biodegradation of petroleum hydrocarbons have shown that microorganisms can utilize them as a source of carbon and energy. ajol.info For instance, in a study on spent automobile engine oil, which contains various hydrocarbons, cis-3-Tetradecene was identified as one of the components. ajol.info The degradation of these hydrocarbons was observed over a period of six weeks. ajol.info The kinetics of biodegradation can often be described by models such as the Monod model, which relates the rate of degradation to the concentration of the substrate and the microbial population. ecetoc.org However, predicting biodegradation rates in the natural environment is complex due to the variability of environmental conditions. ecetoc.org

Factors Influencing Biodegradation Kinetics of Alkenes
FactorDescriptionSignificance in Aquatic & Terrestrial Systems
Microbial PopulationThe density and diversity of microorganisms capable of degrading the specific alkene.Crucial for initiating and sustaining biodegradation. Bioaugmentation (adding specific microbes) can enhance rates. ajol.info
Nutrient AvailabilityAvailability of essential nutrients like nitrogen and phosphorus for microbial growth.Biostimulation (adding nutrients) can significantly increase degradation rates in both soil and water. ajol.info
TemperatureAffects microbial metabolic rates and enzyme activity.Biodegradation rates generally increase with temperature up to an optimum, then decline. ecetoc.org
pHInfluences microbial enzyme function and the solubility of the compound.Most degrading microorganisms have an optimal pH range for activity.
Oxygen AvailabilityRequired for aerobic degradation pathways.Aerobic degradation is generally faster and more complete for many hydrocarbons.
Substrate ConcentrationThe amount of this compound present.Can be a limiting factor at very low concentrations or inhibitory at very high concentrations. ecetoc.org

The microbial breakdown of this compound proceeds through a series of enzymatic reactions, known as biotransformations. medcraveonline.com These reactions are catalyzed by specific enzymes within the microorganisms. medcraveonline.comenamine.nethyphadiscovery.com For hydrocarbons, the initial step often involves the oxidation of the molecule, typically by oxygenase enzymes. This introduces oxygen into the hydrocarbon structure, making it more water-soluble and susceptible to further degradation. nih.gov

The metabolism of alkenes can proceed through various pathways, including oxidation at the double bond to form an epoxide, which is then hydrolyzed to a diol. Another pathway involves oxidation at the allylic position. Subsequent enzymatic reactions lead to the cleavage of the carbon chain and the formation of smaller molecules that can enter central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to carbon dioxide and water). nih.gov

Identifying the intermediate products, or metabolites, is crucial for understanding the degradation pathway. enamine.netmdpi.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and identify these metabolites formed during microbial incubation. enamine.net The identification of metabolites helps in confirming the biotransformation pathways and assessing the potential for the formation of more persistent or toxic intermediates. nih.gov

Environmental Distribution and Persistence Assessment

The environmental distribution of this compound is governed by its physical and chemical properties, such as its volatility, water solubility, and tendency to adsorb to soil and sediment. europa.eu As a relatively long-chain hydrocarbon, this compound has low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter in soil and sediment rather than remaining in the water column. nih.gov Its volatility allows for partitioning into the atmosphere.

Computational Chemistry and Theoretical Modeling of Cis 6 Tetradecene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of cis-6-tetradecene. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which in turn predicts its stability and reactivity. researchgate.netresearchgate.netmdpi.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osti.govacs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. osti.gov

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. osti.govacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more reactive. osti.gov For alkenes, the reactivity is largely centered around the C=C double bond, where the π electrons reside in the HOMO. libretexts.orgvedantu.com

Reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify reactivity trends. mdpi.com For instance, in reactions with electrophiles, the HOMO energy is the most significant factor, while for reactions with nucleophiles, the LUMO energy is paramount. acs.org The position and substitution pattern of the double bond significantly influence these electronic parameters. Studies on various alkene isomers show that linear α-olefins tend to have the smallest HOMO-LUMO gap (highest reactivity), while more sterically hindered, internally-branched isomers have the largest gap (lowest reactivity). nih.gov

Table 1: Representative Quantum Chemical Parameters for Alkene Isomers (Calculated at the DFT level). Data is illustrative of general trends for alkenes. nih.gov
Alkene Isomer TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Relative Reactivity Prediction
Linear α-Olefin (e.g., 1-Hexene)-6.50.57.0Highest
Linear Internal Olefin (e.g., cis-3-Hexene)-6.40.77.1High
Branched α-Olefin (Vinylidene)-6.30.97.2Medium
Branched Internal Olefin (Trisubstituted)-6.21.17.3Low
Branched Internal Olefin (Tetrasubstituted)-6.11.37.4Lowest

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements and interactions of atoms and molecules over time. nih.gov For this compound, MD simulations provide a detailed picture of its conformational landscape and how it interacts with neighboring molecules in a condensed phase. These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the forces between them. preprints.org

A key area of investigation for a long-chain alkene like this compound is its conformational flexibility. The alkyl chains can adopt various conformations, with the most stable being the all-trans arrangement. acs.org However, at finite temperatures, thermal energy allows for the formation of "gauche" defects, where rotation around a C-C single bond creates a kink in the chain. acs.org The presence of the rigid cis double bond in the middle of the this compound molecule imposes a permanent "U" or bent shape, which significantly influences how the two alkyl side chains can pack and interact with each other and with surrounding molecules. nist.gov

Table 2: Typical Parameters for an All-Atom Molecular Dynamics Simulation of a Long-Chain Alkene System.
ParameterTypical Value/SettingPurpose
Force FieldOPLS-AA, CHARMM, TraPPE-UADefines the potential energy and forces between atoms. nih.gov
System Size~500-1000 moleculesRepresents a bulk liquid phase, minimizing boundary artifacts.
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. preprints.org
Temperature298 K (25 °C)Simulates behavior at room temperature.
Pressure1 atmSimulates behavior at standard pressure.
Simulation Time50 - 200 nsAllows the system to reach equilibrium and provides sufficient sampling of conformational space. nih.gov
Time Step1 - 2 fsThe integration time step for solving the equations of motion.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction, identifying intermediates, and characterizing the high-energy transition states that control reaction rates. researchgate.netosti.gov For this compound, this involves modeling reactions such as additions to the double bond, isomerization, and oxidations.

A well-studied example for a related compound, n-tetradecene, is the Alder-ene reaction with heptanal (B48729), which has been characterized using Density Functional Theory (DFT). researchgate.net Such studies calculate the potential energy surface of the reaction, revealing the lowest-energy pathway from reactants to products. The mechanism is shown to proceed through three main steps: a hydrogen shift from the alkene (the "ene") to the aldehyde (the "enophile"), followed by an electronic rearrangement of π and σ electrons, and finally, the formation of a new σ-bond to yield the final product. researchgate.net The highest point on this pathway is the transition state, and its energy relative to the reactants determines the activation energy (Ea) of the reaction. researchgate.net

Table 3: Calculated Thermodynamic and Kinetic Parameters for the Alder-Ene Reaction between n-Tetradecene and Heptanal at the B3LYP/6-311G(d,p) level. researchgate.net
ParameterValue (kcal/mol)Description
Activation Energy (Ea)21.1 - 34.2The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-19.5The net change in heat content; a negative value indicates an exothermic reaction.
Gibbs Free Energy of Reaction (ΔG)-5.6The net change in free energy; a negative value indicates a spontaneous reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Isomeric Differentiation

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate variations in the chemical structure of molecules with their biological activity or physical properties. nepjol.infoasianpubs.org These models are particularly valuable for differentiating between isomers, such as the various isomers of tetradecene, which have the same molecular formula (C₁₄H₂₈) but different structures and properties. youtube.com

The core of QSAR/QSPR is the use of molecular descriptors—numerical values that encode different aspects of a molecule's structure. asianpubs.org These can include constitutional descriptors (e.g., molecular weight), topological indices (which describe atomic connectivity), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nepjol.inforefaad.com By building a mathematical model—often through multiple linear regression or machine learning—that links these descriptors to an observed property (like boiling point), one can predict that property for new or untested compounds. nepjol.infoacs.org

For differentiating alkene isomers, specific descriptors are crucial. For example, to distinguish between this compound and trans-6-tetradecene (B12694466), the dipole moment is a key descriptor. acs.org The cis isomer has a small net dipole moment because the alkyl groups are on the same side of the double bond, whereas the trans isomer has a dipole moment that is close to zero due to symmetry. nist.gov This difference in polarity affects intermolecular forces and thus physical properties like boiling point. A QSPR model for predicting the boiling points of alkenes would therefore show a strong correlation with descriptors related to both molecular size (e.g., molecular weight) and shape/polarity (e.g., dipole moment, shape indices). acs.org These models allow for the rapid estimation of properties for a large number of isomers without the need for extensive experimentation. europa.eu

Table 4: Representative Molecular Descriptors Used in QSPR Models for Predicting Physical Properties (e.g., Boiling Point) of Alkene Isomers. acs.org
Descriptor TypeDescriptor ExampleStructural Information EncodedImpact on Boiling Point
ConstitutionalMolecular WeightOverall size and mass of the molecule.Positive correlation (larger molecules have higher boiling points).
TopologicalWiener Index, Connectivity Indices (χ)Molecular branching and compactness.Negative correlation for branching (more compact isomers have lower boiling points).
Quantum ChemicalDipole Moment (μ)Molecular polarity, crucial for cis/trans differentiation.Positive correlation (cis isomers often have higher boiling points than trans isomers due to polarity). acs.org
GeometricalMolecular Surface AreaThe extent of the molecule's surface available for intermolecular contact.Positive correlation (larger surface area leads to stronger van der Waals forces).

Q & A

Basic: What are the standard methodologies for synthesizing cis-6-Tetradecene, and how can purity be validated?

Methodological Answer:
Synthesis of this compound typically involves catalytic hydrogenation of alkynes or Wittig reactions using tetradecene precursors. For purity validation, gas chromatography-mass spectrometry (GC-MS) is employed to confirm molecular weight and isomer specificity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry. Differential scanning calorimetry (DSC) can further assess thermal stability and phase transitions. Researchers should cross-validate results with databases like SciFinder or PubChem to compare spectral libraries and ensure reproducibility .

Basic: Which spectroscopic techniques are most reliable for distinguishing this compound from its trans isomer?

Methodological Answer:
¹H NMR is critical for differentiating cis/trans isomers due to coupling constant (J-value) variations: cis configurations exhibit smaller J-values (6–12 Hz) compared to trans (12–18 Hz). Infrared (IR) spectroscopy can also identify C-H out-of-plane bending vibrations (~700 cm⁻¹ for cis). For conclusive analysis, combine these with polarized light microscopy to observe crystalline structure differences. Always reference spectral data against established repositories like EPA DSSTox .

Advanced: How can researchers resolve contradictory data in catalytic efficiency studies for this compound synthesis?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., catalyst loading, solvent polarity). To address this:

  • Design a fractional factorial experiment to isolate variables.
  • Use high-performance liquid chromatography (HPLC) to quantify byproducts and assess reaction completeness.
  • Apply statistical tools like ANOVA to evaluate significance of each parameter.
    Cross-reference methodologies with prior studies via systematic literature reviews (e.g., PRISMA guidelines) to identify consensus protocols .

Advanced: What computational models are effective for predicting this compound’s reactivity in novel reaction environments?

Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic configurations and transition states. Molecular dynamics (MD) simulations predict solvation effects and steric hindrance. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and compare with analogous alkenes. Open-source tools like Gaussian or ORCA are recommended, with results archived in platforms like Zenodo for transparency .

Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Degradation is monitored via:

  • Periodic GC-MS to detect oxidation byproducts (e.g., epoxides).
  • UV-Vis spectroscopy to track absorbance shifts indicative of conjugated diene formation.
  • Karl Fischer titration for moisture content. Document storage conditions in metadata to ensure replicability .

Advanced: How should researchers design experiments to investigate this compound’s role in asymmetric catalysis?

Methodological Answer:

  • Hypothesis: Cis-configuration enhances stereoselectivity in Diels-Alder reactions.
  • Experimental Design:
    • Use chiral ligands (e.g., BINAP) in catalytic systems.
    • Compare enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
    • Conduct control experiments with trans-isomer and achiral catalysts.
  • Data Analysis: Apply enantioselectivity models (e.g., E-factor) and publish raw chromatograms in supplementary materials .

Basic: What are the best practices for curating literature on this compound’s physicochemical properties?

Methodological Answer:

  • Use Boolean search strings in databases (e.g., SciFinder: "this compound AND (synthesis OR properties)").
  • Prioritize peer-reviewed journals indexed in PubMed/CAS.
  • Extract data into structured tables (melting point, boiling point, solubility) and annotate discrepancies. Cite primary sources exclusively to avoid secondary misinterpretations .

Advanced: How can machine learning optimize reaction conditions for this compound derivatization?

Methodological Answer:

  • Train models on existing datasets (e.g., reaction yield, temperature, solvent) using platforms like ChemML.
  • Validate predictions via high-throughput robotic screening (e.g., Chemspeed).
  • Publish code and training data in repositories like GitHub to enable community validation .

Basic: What statistical methods are appropriate for analyzing this compound’s environmental partitioning coefficients?

Methodological Answer:

  • Use linear regression to correlate octanol-water partition coefficients (log P) with molecular descriptors (e.g., topological polar surface area).
  • Apply Monte Carlo simulations to assess uncertainty in biodegradation studies.
  • Report confidence intervals and p-values per ACS guidelines .

Advanced: How to address reproducibility challenges in this compound’s phase behavior studies?

Methodological Answer:

  • Standardize protocols using IUPAC guidelines for pressure-volume-temperature (PVT) measurements.
  • Collaborate with multiple labs for inter-laboratory validation.
  • Archive raw data in FAIR-compliant repositories (e.g., Figshare) with detailed metadata on instrumentation calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.